5-Hydroxy-2-(methylthio)benzonitrile is an organic compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol. This compound features a hydroxyl group and a methylthio group attached to a benzonitrile structure, making it significant in various chemical syntheses and applications in scientific research. The compound is classified under the category of benzonitriles, which are aromatic nitriles that contain a cyano group attached to a benzene ring.
The synthesis of 5-Hydroxy-2-(methylthio)benzonitrile can be achieved through multiple methods. A common approach involves the reaction of 5-hydroxy-2-iodobenzonitrile with methylthiolate in the presence of a base such as potassium carbonate. This reaction typically occurs in polar aprotic solvents like dimethylformamide at elevated temperatures, which facilitates the substitution reaction necessary to introduce the methylthio group.
The molecular structure of 5-Hydroxy-2-(methylthio)benzonitrile includes:
Property | Value |
---|---|
Molecular Formula | C₈H₇NOS |
Molecular Weight | 165.21 g/mol |
IUPAC Name | 5-Hydroxy-2-(methylthio)benzonitrile |
InChI | InChI=1S/C8H7NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3 |
InChI Key | VTHFZOSNFXYFTB-UHFFFAOYSA-N |
Canonical SMILES | CSC1=C(C=C(C=C1)O)C#N |
5-Hydroxy-2-(methylthio)benzonitrile can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Hydroxy-2-(methylthio)benzonitrile largely depends on its specific applications in biological systems. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the hydroxyl and methylthio groups allows for participation in hydrogen bonding and hydrophobic interactions, respectively, which influence its binding affinity and specificity.
The physical properties of 5-Hydroxy-2-(methylthio)benzonitrile include:
Key chemical properties include:
The compound's safety data indicates potential irritations; it is classified as an irritant with specific hazard codes related to eye and skin irritation .
5-Hydroxy-2-(methylthio)benzonitrile has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5